2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol
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Overview
Description
2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol is an organic compound that belongs to the class of polyethylene glycols. It is characterized by its complex structure, which includes phenylmethoxy and butoxy groups attached to an ethoxyethanol backbone. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol typically involves multiple steps. One common method starts with the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out to obtain this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ethers.
Scientific Research Applications
2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biologically active compounds and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets. Its structure allows it to act as a surfactant, reducing surface tension and enhancing the solubility of other compounds. It can also form hydrogen bonds with other molecules, facilitating various chemical reactions and interactions.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar in structure but with a methoxy group instead of a phenylmethoxy group.
2-[2-(2-Butoxyethoxy)ethoxy]ethanol: Contains a butoxy group, making it more hydrophobic compared to 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol.
Uniqueness
This compound is unique due to its phenylmethoxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These properties make it particularly useful in applications requiring specific solubility and interaction characteristics.
Properties
IUPAC Name |
2-[2-(4-phenylmethoxybutoxy)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c16-8-11-18-13-12-17-9-4-5-10-19-14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIRMSKQQXSPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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